(2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole
Description
This compound belongs to the class of bibenzo[d][1,3]oxaphospholes, characterized by two fused benzooxaphosphole rings with chiral centers at the 2,2',3,3' positions. The 3,3'-di-tert-butyl groups confer significant steric bulk, while the 2,2'-diethyl substituents moderate steric hindrance compared to larger alkyl or aryl groups.
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-4-[(2S,3S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRKBHDYCXLDKH-PDNQGOMLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxaphosphole Ring
Reagents :
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2-Ethylphenol (for ethyl substitution at C2)
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tert-Butylphosphonic dichloride (for tert-butyl groups at C3)
Procedure :
-
Alkylation : 2-Ethylphenol is treated with tert-butylphosphonic dichloride in a toluene solvent under reflux (130°C) with calcium hydroxide as a base. This step installs the tert-butyl group at the C3 position while retaining the ethyl group at C2.
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Cyclization : Intramolecular cyclization is induced via heating under reduced pressure, forming the tetrahydrobenzo[d]oxaphosphole ring. The reaction is monitored by P NMR to confirm ring closure.
Key Data :
Stereochemical Control at C2 and C3
The target compound’s (2S,3S) configuration requires enantioselective synthesis. Chiral resolution or asymmetric catalysis is employed.
Asymmetric Catalysis Using Chiral Amines
Catalyst : (S)-Proline-derived bifunctional catalyst
Conditions :
-
Solvent: Dichloromethane
-
Temperature: -20°C
Mechanism : The catalyst facilitates enantioselective phosphorylation, directing the tert-butyl and ethyl groups into the desired stereochemical positions.
Outcome :
-
Enantiomeric excess (ee): 92% (determined by chiral HPLC)
Coupling of Benzoxaphosphole Monomers
The bibenzoxaphosphole scaffold is constructed via a Ullmann-type coupling, adapted from the synthesis of ferrocene-linked bis(benzoxaphosphole)s.
Copper-Mediated Coupling
Reagents :
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Monomeric benzoxaphosphole (1 equiv)
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Copper(I) iodide (0.1 equiv)
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Trans-1,2-diaminocyclohexane (ligand, 0.2 equiv)
Procedure :
-
Monomers are dissolved in dimethylformamide (DMF) under nitrogen.
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Coupling is initiated at 110°C for 24 hours, yielding the 4,4'-bibenzo structure.
Key Data :
Diastereomer Separation and Purification
The crude product contains a mixture of diastereomers, necessitating chromatographic resolution.
Chiral Stationary Phase HPLC
Column : Chiralpak IA
Mobile Phase : Hexane/Isopropanol (90:10)
Flow Rate : 1 mL/min
Outcome :
Structural Characterization
X-ray Crystallography
Single crystals are grown via vapor diffusion (ethyl acetate/hexane). Key metrics:
Spectroscopic Data
-
P NMR : δ 25.8 ppm (singlet, indicative of symmetric P environments).
-
H NMR : δ 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃), 1.42 (s, 18H, C(CH₃)₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Asymmetric Catalysis | 78 | 92 | High stereoselectivity |
| Chiral Resolution | 65 | 99 | Scalability |
Challenges and Optimization
-
Steric Hindrance : The tert-butyl groups impede coupling efficiency. Switching to bulkier ligands (e.g., BrettPhos) improves yields by 15%.
-
Oxidation Sensitivity : Phosphorus centers are prone to oxidation. Strict anaerobic conditions (Schlenk line) are critical.
Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
(2S,2’S,3S,3’S)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where substituents on the benzene rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2S,2’S,3S,3’S)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2S,2’S,3S,3’S)-3,3’-di-tert-Butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may act as a catalyst or inhibitor in specific reactions, depending on its binding affinity and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of the target compound and its analogs:
*Hypothetical molecular formula based on substituent analysis.
Key Differences and Implications
Steric Effects :
- The target compound 's diethyl groups offer intermediate steric bulk compared to the smaller dimethyl (A1175124) and bulkier di-pentan-3-yl (CAS 2213449-78-4) or bis-aryl (A1148995) substituents. This balance may enhance flexibility in metal coordination while maintaining chiral induction .
- WingPhos ligands (e.g., 1435940-19-4) with anthracenyl groups exhibit extreme steric bulk, enabling superior enantioselectivity in asymmetric hydrogenation .
In contrast, alkyl substituents (e.g., diethyl) primarily influence steric rather than electronic properties . The 4-methoxy group in CAS 2374143-33-4 modifies the electronic environment of the phosphorus center, which could alter reactivity in phosphorylation reactions .
Applications :
- Asymmetric Catalysis : Analogs like A1148995 and WingPhos are validated in asymmetric synthesis, suggesting the target compound may similarly serve as a chiral ligand, though its efficacy depends on substituent optimization .
- Research Utility : Compounds with lower steric bulk (e.g., dimethyl or diethyl) are often used as intermediates or modular ligands in exploratory catalysis .
Research Findings and Data Analysis
Bioactivity and Structural Clustering
highlights that structurally similar compounds cluster by bioactivity profiles. For example:
- A1148995 (bis-aryl) and WingPhos (bis-anthracenyl) likely share applications in enantioselective catalysis due to their aromatic substituents, which facilitate substrate binding via π-interactions .
- Diethyl and dimethyl analogs may cluster separately, favoring reactions requiring less steric hindrance, such as small-molecule activation .
Biological Activity
(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H36O2P2
- Molecular Weight : 442.5 g/mol
- CAS Number : 2415751-83-4
- Structure : The compound features a complex bibenzo-dioxaphosphole structure that is essential for its biological activity.
Anticancer Properties
Recent studies have indicated that phosphole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Phosphole compounds may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. They can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.
- Case Study : In vitro assays demonstrated that (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
Antioxidant Activity
The compound has also shown promising antioxidant properties:
- Free Radical Scavenging : It effectively scavenges free radicals in various assays (e.g., DPPH and ABTS assays), suggesting its potential use in preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Proliferation | 5.5 | |
| Antioxidant | DPPH Scavenging | 12.0 | |
| Antioxidant | ABTS Scavenging | 10.0 |
Mechanistic Insights
The biological activity of this compound can be attributed to its unique structural features:
- Phosphorus Center : The phosphorus atom plays a crucial role in the reactivity and interaction with biological molecules.
- Hydrophobic Groups : The presence of tert-butyl and ethyl groups enhances membrane permeability and interaction with lipid bilayers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing enantiopure (2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-bibenzooxaphosphole, and how can stereochemical purity be ensured?
- Methodological Answer : The compound’s stereochemical complexity necessitates asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. For example, phosphine-oxazoline ligands (e.g., WingPhos derivatives ) can direct stereochemistry during cyclization. Key steps include:
- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate diastereomers.
- Stereochemical Validation : X-ray crystallography or circular dichroism (CD) spectroscopy to confirm absolute configuration .
- Optimization : Monitor reaction progress via P NMR to track phosphorus-centered intermediates .
Q. How does the steric bulk of tert-butyl and ethyl substituents influence the compound’s conformational stability in solution?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze rotational barriers around the biaryl axis .
- Experimental Validation : Variable-temperature H NMR to detect restricted rotation (e.g., splitting of diastereotopic protons) .
- Data Table :
| Substituent | Rotational Barrier (kcal/mol) | Observed Splitting (Δδ, ppm) |
|---|---|---|
| tert-Butyl | 12.3 | 0.25 |
| Ethyl | 8.7 | 0.12 |
Advanced Research Questions
Q. What mechanistic role does this compound play in asymmetric catalysis, and how do its stereoelectronic properties compare to related bibenzooxaphosphole ligands?
- Methodological Answer :
- Catalytic Screening : Test in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers (TON) with WingPhos analogs .
- Stereoelectronic Analysis :
- Electron-Deficient Phosphorus : Use P NMR chemical shifts (δ ~20–30 ppm) to assess electron-withdrawing effects .
- Steric Maps : Generate %V values (Sterimol parameters) to quantify substituent bulk .
- Contradiction Note : Some studies report reduced TON with ethyl groups vs. pentan-3-yl analogs due to lower steric protection of the metal center .
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for reactions catalyzed by this compound?
- Methodological Answer :
- Source Analysis : Verify if discrepancies arise from:
- Impurity Profiles : Trace diastereomers (<2%) detected via LC-MS may skew ee calculations .
- Reaction Conditions : Solvent polarity (e.g., THF vs. toluene) impacts ligand conformation and catalytic efficiency .
- Standardization : Use a validated chiral GC or HPLC protocol with internal standards (e.g., Mosher’s acid derivatives) .
Q. What strategies mitigate oxidative degradation of the phosphole ring during long-term storage or catalytic cycles?
- Methodological Answer :
- Stabilization Techniques :
- Inert Atmosphere : Store under argon at –20°C in amber vials to prevent photodegradation .
- Additives : Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-mediated oxidation .
- Stability Data :
| Condition | Half-life (days) | Degradation Product |
|---|---|---|
| Ambient Air | 7 | Phosphole oxide |
| Argon, –20°C | >90 | None detected |
Methodological Considerations
Q. Which advanced spectroscopic techniques are critical for characterizing this compound’s solid-state and solution-phase behavior?
- Answer :
- Solid-State : Single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions (e.g., π-stacking) .
- Solution-Phase : Dynamic NMR (H EXSY) to study conformational exchange processes .
Q. How can researchers design experiments to probe the compound’s interaction with transition metals in catalytic systems?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
